molecular formula C15H20ClN3O2 B10905788 4-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide

4-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide

Cat. No.: B10905788
M. Wt: 309.79 g/mol
InChI Key: KFAFVBHHWKHWKH-WQRHYEAKSA-N
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Description

N~1~-(4-Chloro-2-methylphenyl)-4-{2-[(Z)-1-methylpropylidene]hydrazino}-4-oxobutanamide is a chemical compound with the molecular formula C11H14ClN3O2 and a molecular weight of 255.7 g/mol . This compound is known for its unique structure, which includes a hydrazino group and a chlorinated aromatic ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-2-methylphenyl)-4-{2-[(Z)-1-methylpropylidene]hydrazino}-4-oxobutanamide typically involves the following steps:

    Formation of the Hydrazino Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenylhydrazine with an appropriate carbonyl compound to form the hydrazino intermediate.

    Condensation Reaction: The hydrazino intermediate is then subjected to a condensation reaction with a butanamide derivative under controlled conditions to yield the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at temperatures ranging from 25°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Chloro-2-methylphenyl)-4-{2-[(Z)-1-methylpropylidene]hydrazino}-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N~1~-(4-Chloro-2-methylphenyl)-4-{2-[(Z)-1-methylpropylidene]hydrazino}-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-chloro-2-methylphenyl)-4-{2-[(Z)-1-methylpropylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
  • N-(4-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide derivatives

Uniqueness

N~1~-(4-Chloro-2-methylphenyl)-4-{2-[(Z)-1-methylpropylidene]hydrazino}-4-oxobutanamide is unique due to its specific hydrazino and chlorinated aromatic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets .

Properties

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

N'-[(Z)-butan-2-ylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide

InChI

InChI=1S/C15H20ClN3O2/c1-4-11(3)18-19-15(21)8-7-14(20)17-13-6-5-12(16)9-10(13)2/h5-6,9H,4,7-8H2,1-3H3,(H,17,20)(H,19,21)/b18-11-

InChI Key

KFAFVBHHWKHWKH-WQRHYEAKSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C)/C

Canonical SMILES

CCC(=NNC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C)C

Origin of Product

United States

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